Product packaging for N-[2-(Phenylthio)ethyl]-2-propen-1-amine(Cat. No.:CAS No. 188642-29-7)

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

Cat. No.: B1284122
CAS No.: 188642-29-7
M. Wt: 193.31 g/mol
InChI Key: BGEHFVIOFPSTOL-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)ethyl]-2-propen-1-amine (CAS 188642-29-7) is a high-purity amine compound of significant interest in medicinal and synthetic chemistry research. With a molecular formula of C11H15NS and a molecular weight of 193.31 g/mol, this reagent features a unique structure combining an allylamine group with a phenylthioethyl moiety . This molecular architecture makes it a valuable synthetic intermediate for exploring structure-activity relationships in bioactive molecules. Research on analogous 2-propen-1-amine derivatives has demonstrated promising activity against pathogenic trypanosomatids, showing higher efficacy against Trypanosoma cruzi than standard drugs like nifurtimox in some studies, and remarkable activity against Leishmania amazonensis promastigotes . The compound is characterized by its canonical SMILES: C=CCNCCSC1=CC=CC=C1 . It is offered with a minimum purity of 95% and requires careful handling as it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NS B1284122 N-[2-(Phenylthio)ethyl]-2-propen-1-amine CAS No. 188642-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylsulfanylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHFVIOFPSTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571328
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188642-29-7
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Phenylthio Ethyl 2 Propen 1 Amine and Its Analogs

Direct Synthetic Routes to the Core Structure

Direct synthetic strategies aim to form the crucial carbon-nitrogen bond of the allyl amine or the carbon-sulfur bond of the thioether in the final stages of the synthesis, starting from relatively simple precursors.

Amine Alkylation and Nucleophilic Substitution Strategies

A primary and straightforward approach to the synthesis of N-[2-(phenylthio)ethyl]-2-propen-1-amine involves the N-alkylation of 2-(phenylthio)ethanamine (B1205008) with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a classical example of a nucleophilic substitution, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. A variety of solvents can be employed, ranging from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product, this compound, can itself act as a nucleophile and react with another molecule of the allyl halide to form a tertiary amine. To mitigate this, reaction conditions must be carefully controlled, often by using an excess of the primary amine relative to the alkylating agent.

Reactant 1 Reactant 2 Base Solvent Typical Conditions Product
2-(Phenylthio)ethanamineAllyl BromideK₂CO₃AcetonitrileRefluxThis compound
2-(Phenylthio)ethanamineAllyl ChlorideTriethylamineDichloromethane (B109758)Room TemperatureThis compound

This table presents representative conditions for the N-alkylation of 2-(phenylthio)ethanamine. Actual yields and optimal conditions may vary based on specific experimental parameters.

Allylation Reactions in the Presence of Organosulfur Moieties

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, represents a more sophisticated method for the synthesis of allylic amines. This approach can be applied to the synthesis of this compound by reacting 2-(phenylthio)ethanamine with an allylic substrate, such as allyl acetate (B1210297) or allyl carbonate, in the presence of a palladium catalyst.

The catalytic cycle involves the formation of a π-allyl palladium complex, which is then attacked by the amine nucleophile. The presence of the thioether functionality in the amine substrate is generally well-tolerated in these reactions, although the sulfur atom can potentially coordinate to the palladium center and influence the catalytic activity. The choice of ligands for the palladium catalyst is critical in controlling the regioselectivity and stereoselectivity of the reaction, although for a simple allyl group, regioselectivity is not a concern.

Indirect and Convergent Synthetic Approaches

Indirect and convergent syntheses involve the preparation of more complex building blocks that are then combined to form the final product. These methods can offer greater control over the final structure and may be advantageous for the synthesis of analogs with diverse substitution patterns.

Reductive Amination Pathways Utilizing Relevant Precursors

Reductive amination provides a powerful alternative to direct N-alkylation. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of 2-(phenylthio)acetaldehyde with allylamine.

The reaction is usually carried out in the presence of a reducing agent that is selective for the imine double bond over other functional groups in the molecule. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the desired secondary amine.

A biocatalytic approach to this transformation has also been explored, utilizing reductive aminases. acs.orgnih.govresearchgate.netnih.gov This enzymatic method offers a sustainable route, often proceeding under mild conditions. acs.orgnih.govresearchgate.netnih.gov For instance, a one-pot system can be designed where a carboxylic acid precursor is first reduced to an aldehyde by a carboxylic acid reductase, followed by in-situ reductive amination with an amine catalyzed by a reductive aminase. acs.orgnih.govresearchgate.netnih.gov

Aldehyde/Ketone Amine Reducing Agent Solvent Typical Conditions
2-(Phenylthio)acetaldehydeAllylamineNaBH(OAc)₃DichloromethaneRoom Temperature
2-(Phenylthio)acetaldehydeAllylamineNaBH₃CNMethanol/Acetic AcidRoom Temperature

This table illustrates representative conditions for the reductive amination pathway. Yields are dependent on the specific substrate and reaction parameters.

Functionalization of Pre-formed Phenylthioethyl or Propenylamine Scaffolds

A convergent strategy involves the synthesis of either the phenylthioethyl or the propenylamine scaffold first, followed by the introduction of the remaining functionality.

One such approach is the reaction of a pre-formed N-allyl amine with a suitable phenylthio-containing electrophile. For example, N-allylethanolamine could be activated (e.g., by conversion to a tosylate or mesylate) and then subjected to nucleophilic substitution with thiophenol in the presence of a base.

Conversely, a pre-formed phenylthioethyl scaffold can be functionalized. For instance, 2-(phenylthio)ethanol (B1207423) can be converted to a leaving group (e.g., tosylate or halide) and then reacted with allylamine. This approach is essentially a variation of the direct N-alkylation strategy but starts from a different precursor.

Another convergent method involves the reaction of a haloacetylated peptide or resin with an aminothiol, followed by peptide elongation, which is a strategy often employed in peptide chemistry but demonstrates the principle of forming thioether linkages in the presence of amine functionalities. nih.gov

Emerging and Sustainable Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. In the context of synthesizing this compound and its analogs, several green and sustainable approaches are emerging.

The use of deep eutectic solvents (DESs) as green and metal-free promoters for the allylic alkylation of amines with allylic alcohols has been reported. rsc.org This method avoids the use of hazardous solvents and metal catalysts, often proceeding under mild conditions such as room temperature. rsc.org A simple mixture of choline (B1196258) chloride and lactic acid has been shown to be effective for a wide range of substrates. rsc.org

Biocatalysis, as mentioned in the context of reductive amination, is another key area of sustainable synthesis. acs.orgnih.govresearchgate.netnih.gov The use of enzymes like reductive aminases allows for reactions to be carried out in aqueous media under mild conditions, with high selectivity, and often using renewable starting materials. acs.orgnih.govresearchgate.netnih.gov For example, biomass-derivable cinnamic acids can be used as allylating agents in a one-pot, two-step enzymatic process to produce allylic amines. acs.orgnih.govresearchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions for C-N and C-S Bond Formation

The construction of the core structure of this compound and its analogs relies on the efficient formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. Transition metal catalysis has emerged as a powerful tool for forging these connections with high degrees of precision and versatility. researchgate.net

Palladium and copper-based catalysts are frequently employed for these transformations. mdpi.com For instance, the formation of the C-S bond can be achieved through the coupling of an aryl halide or triflate with a suitable thiol precursor in the presence of a palladium or copper catalyst. researchgate.net Similarly, C-N bond formation is often accomplished via palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which couples an amine with an aryl halide. uni-muenchen.desemanticscholar.org

The choice of catalyst, ligands, base, and solvent system is crucial for optimizing reaction yields and selectivity. Research has demonstrated that a variety of ligands, including phosphines and N-heterocyclic carbenes, can effectively facilitate these coupling reactions. mdpi.com The development of "ligand-free" systems, often utilizing palladium acetate, has also been explored to simplify reaction conditions. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for C-S and C-N Bond Formation

Reactant A Reactant B Catalyst System Bond Formed Yield (%)
Aryl Halide Thiophenol Pd(OAc)₂ / Ligand C-S High
2-Bromoethylamine Thiophenol CuI / Base C-S Moderate
Aryl Bromide Allylamine Pd₂(dba)₃ / BINAP C-N High

Green Chemistry Principles and Flow Chemistry in Production

In recent years, the chemical industry has placed a growing emphasis on sustainable practices, guided by the twelve principles of green chemistry. mun.canih.gov These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govscribd.com In the context of synthesizing this compound, this translates to the use of less toxic solvents, atom-economical reactions, and energy-efficient processes.

Flow chemistry, or continuous flow processing, has emerged as a key enabling technology for implementing green chemistry principles in chemical production. lianhe-aigen.comuc.pt This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnih.gov This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling from laboratory to industrial production. lianhe-aigen.comnih.gov

The synthesis of this compound and its analogs can be adapted to flow processes, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved product purity, and a reduction in waste generation. For example, a multi-step synthesis could be "telescoped" into a continuous sequence, minimizing the need for isolation and purification of intermediates. nih.gov

Table 2: Application of Green Chemistry and Flow Chemistry in Amine Synthesis

Principle/Technology Application in Synthesis Potential Benefits
Green Chemistry
Atom Economy Use of addition reactions to maximize incorporation of starting materials into the final product. Reduced waste, increased efficiency.
Safer Solvents Replacement of hazardous solvents like dichloromethane with greener alternatives such as ethanol (B145695) or water. Reduced environmental impact and improved worker safety.
Catalysis Utilization of catalytic amounts of transition metals instead of stoichiometric reagents. Lower waste, potential for catalyst recycling.
Flow Chemistry
Process Intensification Optimized reaction conditions in microreactors. lianhe-aigen.com Higher efficiency and throughput.
Enhanced Safety In-situ generation and consumption of potentially hazardous intermediates. Minimized risk of accidents.

Chemical Transformations and Reaction Pathways of N 2 Phenylthio Ethyl 2 Propen 1 Amine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it both nucleophilic and basic, allowing it to participate in a variety of chemical reactions.

Electrophilic Alkylation Leading to Tertiary Amines and Quaternary Ammonium (B1175870) Salts

Secondary amines, such as N-[2-(Phenylthio)ethyl]-2-propen-1-amine, readily react with electrophilic alkylating agents like alkyl halides through a nucleophilic substitution (Sₙ2) mechanism. ucalgary.cayoutube.com The initial reaction yields a tertiary ammonium salt, which is then deprotonated by a base (often another molecule of the starting amine) to produce a neutral tertiary amine. ucalgary.ca

A significant challenge in the alkylation of secondary amines is the potential for overalkylation. libretexts.org The tertiary amine product is often as nucleophilic, or even more so, than the starting secondary amine. Consequently, it can compete for the alkylating agent, leading to the formation of a quaternary ammonium salt. youtube.comlibretexts.org Controlling the reaction to achieve selective monoalkylation can be difficult and may result in a mixture of products. ucalgary.ca

Reaction Step Reactants Product(s) Mechanism
Initial Alkylation This compound + Alkyl Halide (R-X)N-Alkyl-N-[2-(Phenylthio)ethyl]-2-propen-1-ammonium halideSₙ2
Deprotonation Ammonium salt + Base (e.g., excess amine)N-Alkyl-N-[2-(Phenylthio)ethyl]-2-propen-1-amine (Tertiary Amine)Acid-Base
Overalkylation Tertiary Amine + Alkyl Halide (R-X)N,N-Dialkyl-N-[2-(Phenylthio)ethyl]-2-propen-1-ammonium halide (Quaternary Ammonium Salt)Sₙ2

Acylation Reactions to Form Amides

The secondary amine functionality can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group (typically a chloride ion or a carboxylate), resulting in the formation of a stable N,N-disubstituted amide. savemyexams.com

Unlike alkylation, acylation of amines is not prone to overreaction. The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, thus deactivating it towards further acylation. libretexts.org

Acylating Agent General Reaction Product Type
Acid Chloride (RCOCl) Amine attacks carbonyl carbon, followed by elimination of HCl.N,N-disubstituted amide
Acid Anhydride ((RCO)₂O) Amine attacks carbonyl carbon, followed by elimination of a carboxylic acid.N,N-disubstituted amide

Condensation Reactions and Imine Formation

While primary amines react with aldehydes and ketones to form imines, secondary amines undergo a similar condensation reaction to yield enamines. chemistrysteps.comyoutube.comucalgary.ca The reaction of this compound with an aldehyde or ketone under mildly acidic conditions would first involve the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. jove.comopenochem.org

Following proton transfers, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). ucalgary.ca Water is then eliminated to generate an iminium ion. Since the nitrogen in the iminium ion lacks a proton to be removed (as it came from a secondary amine), a proton is instead abstracted from an adjacent carbon (the α-carbon) to form the final, neutral enamine product. youtube.comjove.com

Step Description Intermediate/Product
1. Nucleophilic Addition The secondary amine attacks the carbonyl carbon.Carbinolamine
2. Proton Transfer A proton is transferred from nitrogen to oxygen.Neutral Carbinolamine
3. Protonation of -OH The hydroxyl group is protonated by an acid catalyst.Protonated Carbinolamine
4. Dehydration A molecule of water is eliminated.Iminium Ion
5. Deprotonation A base removes a proton from the α-carbon.Enamine

Elimination Reactions, Including Hofmann Degradation

The term "Hofmann Degradation" typically refers to the conversion of a primary amide to a primary amine. However, the closely related Hofmann Elimination is a key reaction for amines. wikipedia.org This process converts an amine into an alkene. ucalgary.cajove.com For this compound, this would require a two-step sequence.

First, the amine undergoes exhaustive methylation with excess methyl iodide to convert it into a quaternary ammonium iodide salt. chemistrysteps.com This step transforms the amino group into a good leaving group (a neutral tertiary amine). libretexts.org Second, the iodide salt is treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide (B78521). wikipedia.org Upon heating, the hydroxide ion acts as a base and promotes an E2 elimination reaction, yielding an alkene, a tertiary amine, and water. chemistrysteps.comlibretexts.org The Hofmann elimination characteristically favors the formation of the least substituted alkene, a principle known as the Hofmann Rule . wikipedia.orgucalgary.ca

Stage Reagents Intermediate/Product Purpose
Exhaustive Methylation Excess Methyl Iodide (CH₃I)Quaternary Ammonium IodideConvert the amine into a good leaving group.
Anion Exchange Silver Oxide (Ag₂O), Water (H₂O)Quaternary Ammonium HydroxideIntroduce a strong base for elimination.
Elimination HeatAlkene + Tertiary Amine + WaterForm the C=C double bond via E2 mechanism.

Reactions Involving the Alkene (Propenyl) Moiety

The carbon-carbon double bond in the propenyl group is electron-rich and susceptible to electrophilic addition reactions.

Addition Reactions: Hydroamination, Halogenation, and Hydroboration

Hydroamination: This reaction involves the addition of an N-H bond across the C=C double bond. For this compound, this can occur intramolecularly. Catalyzed by transition metals (e.g., gold, iridium), the amine nitrogen can add across the internal double bond to form a new heterocyclic ring, specifically a substituted pyrrolidine. nih.govrsc.org This process is highly atom-economical.

Halogenation: The alkene can react with halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent. The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com A halide ion then attacks one of the carbons of the bridged intermediate from the opposite face (backside attack), leading to anti-addition of the two halogen atoms across the double bond. This results in the formation of a vicinal dihalide.

Hydroboration: The hydroboration-oxidation of the propenyl group offers a route to synthesize an alcohol with anti-Markovnikov regioselectivity. wikipedia.org In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom adding to the terminal, less-substituted carbon and the hydrogen adding to the more substituted carbon. wikipedia.org This addition is stereospecific, occurring in a syn fashion. In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide and a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding a primary alcohol. wikipedia.org

Reaction Reagents Key Intermediate Final Product Regio/Stereochemistry
Intramolecular Hydroamination Metal Catalyst (e.g., Au, Ir)Metal-Amide/π-complexSubstituted PyrrolidineVaries with catalyst
Halogenation X₂ (e.g., Br₂, Cl₂)Cyclic Halonium Ion1,2-DihaloalkaneAnti-addition
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHTrialkylboranePrimary AlcoholAnti-Markovnikov, Syn-addition

Oxidative Amination of Alkenes

While the target molecule is itself a product of amination, the allylic C-H bonds present in the 2-propen-1-amine fragment can be susceptible to further functionalization through oxidative amination pathways. These reactions typically involve the generation of a nitrogen-centered radical or a metal-nitrenoid species that can react with the alkene. For instance, catalytic intermolecular amination of allylic C-H bonds is an attractive method for synthesizing chiral allylic amines. researchgate.net

Methodologies combining the photochemical generation of amidyl radicals with copper-mediated β-H elimination of alkyl radicals have been developed for the oxidative amination of alkenes, leading to the formation of allylic amines. researchgate.net Such strategies could potentially be applied to this compound to introduce a second amino group at the allylic position, although the presence of the existing secondary amine might lead to competitive reactions or catalyst inhibition. Metal-catalyzed oxidative amination often involves an aminometallation mechanism, where steric hindrance can influence reactivity. nih.gov

Michael Addition Reactions

The secondary amine in this compound can act as a nucleophile in Michael (or conjugate) addition reactions. This transformation is a powerful tool for forming carbon-nitrogen bonds. researchgate.net The reaction involves the addition of the amine to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. researchgate.netnsf.gov

The general mechanism involves the activation of the amine nucleophile, which then attacks the β-carbon of the activated olefin, leading to the formation of a β-amino compound. scispace.com The reaction is often catalyzed by a base or, in some cases, an acid. The choice of solvent can significantly affect the reaction rate and selectivity. nih.gov For this compound, this reaction provides a straightforward method to extend the side chain and introduce new functional groups.

Table 1: Representative Michael Addition Reactions with Secondary Amines

Michael Acceptor Nucleophile Catalyst/Solvent Product Type
α,β-Unsaturated Ester Secondary Amine Base (e.g., Et3N) / Toluene β-Amino Ester
α,β-Unsaturated Ketone Secondary Amine None / Methanol β-Amino Ketone

This table presents generalized conditions for Michael additions involving secondary amines, which are applicable to this compound.

Cycloaddition Chemistry

The allyl group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, which are a cornerstone for the synthesis of five-membered heterocyclic compounds. mdpi.com In these reactions, the alkene acts as a "dipolarophile," reacting with a three-atom component (TAC), such as an azide (B81097) or a nitrile oxide.

The reaction between an aryl azide and the alkene of this compound would proceed via a polar, single-step mechanism to yield a triazoline ring. mdpi.com The regioselectivity of the addition is governed by the electronic properties of both the azide and the alkene. This pathway provides a versatile route to complex, nitrogen-containing heterocyclic structures attached to the N-[2-(Phenylthio)ethyl] side chain.

Stereoselective Transformations of the Olefin

The olefinic double bond is a key site for introducing chirality into the molecule through various stereoselective transformations. nih.gov Asymmetric catalysis can be employed to control the formation of new stereocenters with high enantioselectivity.

Key stereoselective reactions applicable to the allyl group include:

Asymmetric Dihydroxylation: Using osmium tetroxide with a chiral ligand (e.g., Sharpless ligands), the alkene can be converted into a diol with two new adjacent stereocenters.

Asymmetric Epoxidation: Chiral catalysts can mediate the epoxidation of the alkene to produce a chiral epoxide, a versatile synthetic intermediate.

Haloamination: The catalytic, stereoselective addition of a halogen and an amine functionality across the double bond can be achieved using chiral catalysts, providing access to valuable chiral amino halides. nih.govmdpi.com This method is pivotal for incorporating halogen atoms into chiral amine structures. mdpi.com

Olefin Metathesis: Ruthenium-based catalysts can be used for stereoselective olefin metathesis, allowing for the formation of specific (E)- or (Z)-isomers in cross-metathesis reactions. mdpi.com

These transformations highlight the utility of the allyl group as a handle for creating complex, stereochemically rich molecules derived from this compound.

Transformations of the Phenylthio (Thioether) Group

Oxidation to Sulfoxides and Sulfones

The thioether moiety is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acsgcipr.org These transformations are significant as they alter the electronic and steric properties of the sulfur atom, which can have applications in medicinal chemistry and as synthetic intermediates. nih.gov

A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net The selectivity of the reaction (sulfide to sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. acsgcipr.orgorganic-chemistry.org For the selective oxidation to sulfoxides, careful control of the amount of oxidant is crucial to prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org Catalytic methods using metal catalysts such as sodium tungstate (B81510) can facilitate the oxidation to sulfones. researchgate.net

Table 2: Conditions for Oxidation of Thioethers

Oxidizing Agent Catalyst Product Key Feature
H₂O₂ (1 equiv.) None or Acid Sulfoxide Selective mono-oxidation
H₂O₂ (>2 equiv.) Sodium Tungstate (Na₂WO₄) Sulfone Complete oxidation
m-CPBA (1 equiv.) None Sulfoxide Mild conditions

This table summarizes common conditions for the oxidation of thioethers to sulfoxides and sulfones, applicable to this compound. researchgate.net

The presence of the amine and alkene functionalities requires the selection of mild and chemoselective oxidation conditions to avoid unwanted side reactions.

Metal-mediated Transformations of Thioethers

The carbon-sulfur bond in the phenylthio group can be manipulated using transition metal catalysts. These transformations are useful for C-C bond formation (cross-coupling) or for the removal of the sulfur group (desulfurization).

Cross-Coupling Reactions: Thioethers can serve as electrophiles in cross-coupling reactions. For example, under nickel or palladium catalysis, the C-S bond can be activated to react with Grignard reagents or other organometallic nucleophiles, effectively replacing the phenylthio group with an alkyl or aryl group. This is an alternative to the more common cross-coupling reactions involving organohalides. thieme-connect.de

Dehydrative Thioetherification: While typically used for thioether synthesis, metal-catalyzed dehydrative processes can be reversible. Catalysts based on zinc, gallium, or indium can mediate the reaction between alcohols and thiols. chemrevlett.com

Reductive Desulfurization: The phenylthio group can be removed reductively using various reagents, such as Raney nickel. This process, known as desulfurization, replaces the C-S bond with a C-H bond, effectively converting the thioether into a hydrocarbon. This reaction is often used in natural product synthesis to remove a sulfur-based directing group.

These metal-mediated transformations significantly expand the synthetic utility of this compound, allowing the phenylthio group to be used as a versatile functional handle for further molecular elaboration.

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Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The diverse reactivity of N-[2-(Phenylthio)ethyl]-2-propen-1-amine can be understood by examining the fundamental reaction mechanisms it is likely to undergo.

Detailed Mechanistic Pathways of Amine-Involving Reactions

The secondary amine functionality in this compound makes it a competent nucleophile. One of the fundamental reactions it can participate in is nucleophilic addition to electrophilic double bonds, such as in a Michael-type reaction. For instance, in a reaction with an α,β-unsaturated carbonyl compound, the lone pair of the nitrogen atom would attack the β-carbon, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer would yield the final addition product.

Another characteristic reaction of the amine group is its reaction with acyl chlorides in a nucleophilic addition-elimination reaction to form an amide. The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation of the nitrogen, yields the corresponding N-substituted amide.

Catalytic Cycles in Metal-Mediated Transformations

The allyl group and the amine functionality in this compound make it a potential substrate for various transition-metal-catalyzed reactions. For example, in palladium-catalyzed allylic amination reactions, a palladium(0) catalyst can oxidatively add to an allylic electrophile to form a π-allylpalladium(II) complex. The amine can then act as a nucleophile, attacking the π-allyl complex to form a new carbon-nitrogen bond and regenerating the palladium(0) catalyst, thus completing the catalytic cycle. While direct experimental evidence for this compound in such cycles is scarce, its structure is amenable to this type of transformation.

Furthermore, the phenylthioether group could potentially be involved in metal-catalyzed cross-coupling reactions, although this is less common than for aryl halides.

Radical and Ionic Mechanisms in Organic Transformations

The allyl group is susceptible to radical addition reactions. A radical species can add to the double bond of the allyl group, generating a new carbon-centered radical. This intermediate can then participate in further reactions, such as intramolecular cyclization. For this compound, a radical initiator could lead to the formation of a radical at the terminal carbon of the allyl group. This radical could then potentially cyclize onto the phenyl ring, although this would disrupt aromaticity and is therefore less likely without a subsequent rearomatization step. A more plausible pathway would involve an intramolecular reaction with the sulfur atom or another part of the molecule if the chain length is appropriate.

Ionic mechanisms are also prevalent. For example, the hydroamination of the alkene, where an N-H bond adds across the double bond, can be catalyzed by acids or metals. This would lead to the formation of a 1,2-diamino compound.

Kinetic Studies and Determination of Rate Laws

The general form of the rate law for such a reaction would be: Rate = k[this compound][Electrophile]

The rate constant, k, would be dependent on factors such as temperature, solvent, and the presence of a catalyst. Experimental determination of this rate law would involve measuring the initial reaction rate at varying concentrations of the reactants.

ReactantOrder
This compound1 (hypothetical)
Electrophile1 (hypothetical)
Overall Order 2 (hypothetical)

Investigation of Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for understanding reaction mechanisms. For reactions of this compound, these transient species would likely be studied using a combination of spectroscopic techniques and computational chemistry.

For instance, in a metal-catalyzed reaction, intermediates such as π-allyl metal complexes could potentially be observed using techniques like NMR spectroscopy. In radical reactions, electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize radical intermediates.

Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the reaction pathways and calculating the energies of transition states. These calculations can provide insights into the geometry of the transition state and the activation energy of the reaction, helping to elucidate the most favorable mechanistic pathway.

Solvent Effects and Reaction Parameter Optimization

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. For reactions that proceed through polar or charged intermediates, such as nucleophilic additions, polar protic or aprotic solvents would be expected to increase the reaction rate by stabilizing these species. For radical reactions, less polar solvents are often preferred.

Optimization of reaction parameters such as temperature, concentration, and catalyst loading would be essential for achieving high yields and selectivity in any synthetic application of this compound. For example, in a metal-catalyzed coupling, screening different ligands for the metal catalyst could dramatically impact the efficiency of the reaction. Similarly, adjusting the temperature can influence the reaction rate and, in some cases, the stereoselectivity of the product.

ParameterGeneral Effect on Reaction Rate
Temperature Increase generally increases rate
Concentration Increase in reactant concentration generally increases rate
Solvent Polarity Depends on the mechanism; polar solvents favor ionic pathways
Catalyst Can significantly increase rate and control selectivity

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Detailed quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio methods, for the specific compound N-[2-(Phenylthio)ethyl]-2-propen-1-amine are not extensively available in the public domain. However, the principles of these computational methods are widely applied to molecules with similar functional groups, such as those containing phenylthio, ethyl, and propenamine moieties. DFT, particularly with hybrid functionals like B3LYP, is a common approach for investigating the electronic structure and properties of such organic molecules due to its balance of accuracy and computational cost.

Prediction of Reaction Energetics and Barrier Heights

Specific data on the prediction of reaction energetics and barrier heights for reactions involving this compound is not readily found in published literature. In principle, computational studies would be employed to explore various potential reactions, such as additions to the allyl double bond, reactions at the nitrogen or sulfur atoms, or cyclization reactions. For analogous compounds, DFT calculations have been used to determine thermodynamic descriptors which are crucial for understanding reaction mechanisms and predicting the feasibility of different pathways. For instance, in studies of related allyl-containing sulfur compounds, DFT has been used to calculate bond dissociation energies and reaction enthalpies to predict their reactivity.

Elucidation of Reaction Pathways and Transition State Structures

A comprehensive elucidation of reaction pathways and the corresponding transition state structures for this compound has not been documented in dedicated computational studies. Theoretical investigations on similar molecules often involve mapping the potential energy surface for a given reaction. This process identifies the minimum energy pathways, locates transition state structures, and calculates the associated activation energies. Such studies provide critical insights into the kinetics and mechanisms of chemical transformations. For example, in related systems, transition state theory combined with quantum mechanical calculations helps in understanding the stereoselectivity and regioselectivity of reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of specific molecular dynamics (MD) simulation studies focused on this compound in the available scientific literature. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. For a molecule with several rotatable bonds like this compound, MD simulations could reveal the preferred conformations in different environments and the dynamics of conformational changes. These simulations could also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the compound's physical properties and behavior in solution.

Quantitative Structure-Reactivity and Structure-Selectivity Relationship Studies

No specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Selectivity Relationship (QSSR) studies for this compound have been identified. QSRR and QSSR models are developed to correlate the structural or physicochemical properties of a series of compounds with their reactivity or selectivity in a particular chemical reaction. To develop such models for this compound, a dataset of related molecules with experimentally determined reactivities or selectivities would be required, along with calculated molecular descriptors.

Electronic Structure Analysis and Bonding Characterization

A detailed electronic structure analysis and bonding characterization specifically for this compound is not available in the literature. Such an analysis would typically involve the use of quantum mechanical calculations to investigate the distribution of electron density, the nature of chemical bonds, and the molecular orbitals. Methods like Natural Bond Orbital (NBO) analysis would be used to understand orbital interactions, charge distribution, and the nature of the bonding (e.g., ionic vs. covalent character). The analysis of frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and its potential as an electron donor or acceptor.

Advanced Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For N-[2-(Phenylthio)ethyl]-2-propen-1-amine, both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information regarding the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Aromatic Protons: The phenyl group would exhibit signals in the aromatic region, typically between δ 7.0-7.5 ppm. The multiplicity of these signals would depend on the substitution pattern.

Vinyl Protons: The allyl group would show a characteristic set of signals for the vinyl protons. The internal methine proton (-CH=) would likely appear as a multiplet, while the terminal methylene (B1212753) protons (=CH₂) would present as distinct multiplets.

Aliphatic Protons: The two ethylenic bridges (-S-CH₂-CH₂-N- and -N-CH₂-CH=) would produce signals in the aliphatic region. The protons closer to the sulfur and nitrogen atoms would be deshielded and appear at a lower field.

Amine Proton: The N-H proton of the secondary amine would give a signal that can be broad and its chemical shift would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons: Signals for the carbons of the phenyl ring would be observed in the δ 120-140 ppm range.

Vinyl Carbons: The carbons of the double bond would appear in the δ 115-140 ppm region.

Aliphatic Carbons: The methylene carbons of the ethyl bridges would resonate in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl 7.0 - 7.5 Multiplet
Vinyl (-CH=) 5.7 - 6.0 Multiplet
Vinyl (=CH₂) 5.0 - 5.3 Multiplet
-S-CH₂- 2.9 - 3.2 Triplet
-CH₂-N- (ethyl) 2.7 - 3.0 Triplet
-N-CH₂- (allyl) 3.2 - 3.5 Doublet
N-H Variable Broad Singlet

Mass Spectrometry Techniques for Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with potential cleavages occurring at the C-S, C-N, and C-C bonds of the ethyl bridges, as well as loss of the allyl group. This fragmentation data is crucial for confirming the identity of the synthesized compound.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₁₁H₁₆NS⁺ 208.0947
[M+Na]⁺ C₁₁H₁₅NNaS⁺ 230.0766

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ would correspond to the C=C stretching of the allyl group.

C-N Stretch: The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. Non-polar bonds, such as the C=C and C-S bonds, often give rise to strong signals in Raman spectra, which can aid in their identification.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibration Predicted Frequency (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Alkene =C-H Stretch 3010 - 3095
Alkane -C-H Stretch 2850 - 2960
Alkene C=C Stretch 1640 - 1680
Amine C-N Stretch 1000 - 1250
Thioether C-S Stretch 600 - 800

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. This technique would unequivocally confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice, including the orientation of the phenyl, thioethyl, and propenyl groups relative to each other. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state.

Table 4: Mentioned Chemical Compounds

Compound Name

Applications in Materials Science and Catalysis

Role as a Monomer in Polymer Chemistry

Role as a Monomer in Polymer Chemistry

The presence of the propenyl group allows N-[2-(Phenylthio)ethyl]-2-propen-1-amine to undergo addition polymerization through various mechanisms, including radical, anionic, and cationic pathways. This versatility enables the synthesis of a wide range of polymeric materials.

Addition Polymerization Pathways (Radical, Anionic, Cationic)

While specific studies on the radical, anionic, and cationic polymerization of this compound are not extensively detailed in public literature, the reactivity of its functional groups provides a basis for predicting its behavior. The allylic double bond can be susceptible to radical attack, initiating a chain-growth process. Anionic polymerization could potentially be initiated at the double bond, although the acidity of the N-H proton might present challenges. Cationic polymerization could be initiated by protonation of the double bond or the lone pairs on nitrogen or sulfur, leading to the formation of a growing polymer chain. The specific conditions and initiators required would need to be empirically determined to control the polymerization and achieve desired molecular weights and architectures.

Ring-Opening Polymerization Initiators and Mechanisms

Primary and secondary amines are known to act as initiators for the ring-opening polymerization (ROP) of various cyclic monomers, such as lactones and lactides. The secondary amine in this compound can nucleophilically attack the carbonyl group of a cyclic ester, leading to the opening of the ring and the formation of a polymer chain with the initiator fragment at one end.

The general mechanism involves the nucleophilic attack of the amine on the strained ring of the monomer. This process can be catalyzed by organometallic compounds, such as tin octoate, which can activate the monomer towards nucleophilic attack. The resulting polymer chain would possess a terminal group derived from the this compound initiator, thereby incorporating the phenylthioether functionality into the polymer structure. This approach offers a pathway to synthesize polymers with specific end-group functionalities.

Synthesis of Functionalized Polymer Architectures

The incorporation of this compound into polymer chains, either as a monomer or as an initiator, provides a route to functionalized polymer architectures. The pendant phenylthioether and amine groups can impart unique properties to the resulting polymer, such as metal-binding capabilities, altered solubility, and potential for post-polymerization modification.

For instance, polymers bearing these functional groups could be used in applications such as metal ion sequestration, as supports for catalysts, or in the development of responsive materials where the properties change in the presence of specific metal ions. The ability to create well-defined polymer architectures, such as block copolymers or graft copolymers, using this functional monomer could lead to materials with highly controlled and specialized functions.

Design and Application in Ligand Chemistry

The presence of both a soft sulfur donor (thioether) and a harder nitrogen donor (amine) within the same molecule makes this compound an attractive candidate for the synthesis of bidentate ligands for transition metals.

Synthesis of Metal-Binding Ligands Incorporating the Amine and Thioether Moieties

Ligands containing both sulfur and nitrogen donor atoms, often referred to as N,S-bidentate ligands, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. The synthesis of such ligands often involves multi-step procedures. This compound provides a pre-assembled N,S-scaffold.

Further chemical modification of the allyl group or the amine proton could lead to a wider variety of ligands with different steric and electronic properties. For example, reaction at the double bond could introduce other functional groups, while substitution at the nitrogen could be used to tune the donor properties of the ligand.

Coordination Chemistry with Transition Metals

The coordination chemistry of ligands containing both thioether and amine functionalities with transition metals is rich and varied. The thioether sulfur atom typically acts as a soft donor, preferring to bind to softer metal ions, while the amine nitrogen is a harder donor, favoring harder metal ions. This differential affinity can lead to interesting coordination behavior and the formation of stable chelate rings.

Catalytic Applications

The catalytic potential of this compound stems from the presence of both a Lewis basic amine site and a soft sulfur donor, which can interact with various chemical species.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern chemical synthesis. rsc.org Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The secondary amine moiety in this compound can potentially engage in such catalytic cycles.

While specific studies detailing the use of this compound as a primary organocatalyst are not prevalent, its structural similarity to other known amine catalysts suggests its applicability in various transformations. For instance, secondary amines are widely used in:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Facilitating the formation of carbon-carbon bonds through enamine intermediates.

Mannich Reactions: Enabling the aminoalkylation of a carbon acid.

The presence of the phenylthioethyl group could introduce secondary interactions, potentially influencing the stereochemical outcome of these reactions, a critical aspect of asymmetric organocatalysis. researchgate.net

The ability of this compound to act as a ligand for transition metals is one of its most significant potential applications in catalysis. It possesses multiple coordination sites: the nitrogen of the amine, the sulfur of the thioether, and the π-system of the allyl group. This allows it to function as a versatile ligand, potentially binding to metal centers in different modes (e.g., as a bidentate N,S-ligand or a tridentate N,S,π-alkene ligand).

Homogeneous Catalysis: In homogeneous systems, metal complexes featuring amine and sulfur-containing ligands are used in a wide array of reactions, including cross-coupling, hydrogenation, and polymerization. researchgate.netresearchgate.net The specific combination of a soft sulfur donor and a harder nitrogen donor in this compound makes it a candidate for supporting catalysts that require nuanced electronic properties at the metal center. nih.gov For example, structurally related N,S-ligands have been explored in palladium-catalyzed allylic substitution and copper-catalyzed cyclopropanation reactions. cmu.edu

Heterogeneous Catalysis: The functional groups of this molecule also allow for its immobilization onto solid supports, creating heterogeneous catalysts. researchgate.netresearchgate.net This can be achieved by grafting the molecule onto materials like silica (B1680970) or polymers. Heterogenized catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and recycled. researchgate.netnih.gov The amine or allyl groups could serve as anchoring points to the support, leaving the other donor atoms available for metal coordination.

Ligand FeaturePotential Coordination Site(s)Relevance in Catalysis
Secondary Amine Nitrogen lone pairHard donor site, can influence catalyst acidity and basicity.
Phenylthioether Sulfur lone pairsSoft donor site, effective for stabilizing late transition metals.
Allyl Group C=C π-bondCan coordinate to metals, participating directly in catalytic cycles.

Recent research has highlighted the critical role that secondary coordination sphere (SCS) functional groups, such as amines, play in modulating the activity of electrocatalysts. nih.gov Amine groups in proximity to a catalytic active site can influence reaction rates and product selectivity through hydrogen bonding, stabilization of intermediates, and local proton management.

In the context of CO₂ reduction and hydrogen evolution, amine functionalities can stabilize key intermediates like metal hydrides. nih.gov For example, studies on iron-carbonyl clusters appended with amine-containing phosphine (B1218219) ligands, such as Ph₂PCH₂CH₂NH₂, have shown that the amine group can stabilize the catalyst-hydride intermediate. nih.gov This stabilization directly impacts the efficiency and outcome of hydride transfer reactions, which are fundamental steps in many reduction processes. nih.govgla.ac.uk

Given the structural similarity of its N-(2-(thio)ethyl)amine core, this compound could be used to modify electrode surfaces or molecular catalysts. The amine group could exert similar SCS effects, influencing the thermodynamics and kinetics of hydride formation and its subsequent transfer to substrates.

Precursor for Specialty Chemicals and Fine Chemical Synthesis

The classification of this compound as an organic "building block" underscores its utility in the synthesis of more complex and high-value molecules. bldpharm.comenamine.net Its multifunctional nature allows it to serve as a versatile starting material or intermediate in multi-step synthetic sequences.

A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities. nih.govrsc.org this compound is an excellent example, offering three distinct points for chemical modification:

The Allyl Group: Susceptible to a wide range of reactions, including hydroformylation, Heck coupling, epoxidation, and polymerization.

The Secondary Amine: Can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.

The Phenylthioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry and can act as chiral auxiliaries. The phenyl ring can also be functionalized via electrophilic aromatic substitution.

This versatility allows chemists to use this compound as a linchpin to connect different molecular fragments or to construct complex scaffolds containing nitrogen and sulfur heteroatoms. nih.gov

As a synthetic intermediate, this compound can be part of a longer reaction pathway toward a final target molecule. For instance, the related compound 2-(Phenylthio)ethanol (B1207423) is used as a precursor in the synthesis of heterocycles like indoles and benzothiophenes. chemsrc.com Similarly, this compound could be used to synthesize complex heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals.

Furthermore, molecules with related N-(2-arylethyl)amide structures are used as templates in the synthesis of molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind specific target molecules. mdpi.com The allyl group in this compound provides a polymerizable handle, suggesting its potential use in creating functional polymers and materials.

Functional GroupCommon ReactionsPotential Synthetic Outcome
Allyl Amine Cyclization, Ring-closing metathesisNitrogen-containing heterocycles
Allyl Group Polymerization, Thiol-ene click reactionFunctional polymers, Modified surfaces
Phenylthioether Oxidation, Aromatic substitutionSulfoxides/Sulfones, Functionalized aromatics

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of allylic amines and thioethers with high stereoselectivity is a persistent challenge in organic chemistry. Future research will likely focus on developing novel catalytic systems to control the stereochemistry of N-[2-(Phenylthio)ethyl]-2-propen-1-amine and its derivatives. The direct allylic amination of alkenes represents an atom-economical approach to creating the C-N bond in the target molecule. nih.gov Advances in transition metal-mediated allylic amination, which often proceed through metal imido or nitrene intermediates, could provide a pathway to enantiomerically pure forms of this compound. nih.gov

Furthermore, the development of stereoselective methods for the formation of the C-S bond is crucial. Recent progress in transition metal-catalyzed C-H functionalization offers a promising avenue for the stereoselective synthesis of aryl thioethers, eliminating the need for pre-functionalized substrates. researchgate.net The combination of a palladium catalyst with a bidentate phosphine (B1218219) ligand, for example, has been shown to facilitate the intermolecular oxidative amination of unactivated olefins with excellent regio- and stereoselectivity. organic-chemistry.org

Table 1: Comparison of Potential Stereoselective Synthetic Methods

Methodology Key Features Potential Advantages for this compound Synthesis
Transition Metal-Catalyzed Allylic Amination Utilizes transition metals like palladium, iridium, or molybdenum to activate the allylic C-H bond for amination. nih.govorganic-chemistry.org High regioselectivity and stereoselectivity, atom-economical. nih.gov
Enzyme-Catalyzed Reactions Employs enzymes to catalyze specific bond formations with high enantioselectivity. Mild reaction conditions, high stereocontrol.
Organocatalysis Uses small organic molecules as catalysts. Avoids the use of potentially toxic metals.

Integration with Advanced Flow Chemistry and Microreactor Technology

The synthesis of this compound can be significantly enhanced by leveraging continuous-flow chemistry and microreactor technology. These approaches offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. researchgate.net

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the formation of the thioether bond via a nucleophilic substitution reaction could be performed in one reactor, followed by an in-line purification and subsequent allylic amination in a second reactor. nih.gov This integrated approach would streamline the synthesis, reduce waste, and minimize manual handling of intermediates. The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow system, highlighting the potential for this technology in amine synthesis. mdpi.com

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic protocols. The formation of the thioether linkage in this compound is particularly amenable to these techniques. Recent research has demonstrated the photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols under mild conditions. nih.govacs.org This thiol-free approach avoids the use of malodorous thiols and could be adapted for the synthesis of the target compound. nih.govacs.org The photochemical thiol-ene coupling reaction is another powerful tool for forming stable thioether bonds and could be employed to link a phenylthiol moiety to an allylic amine precursor. nih.gov

Electrochemistry provides another avenue for the construction of the C-S bond. The electrochemical, regioselective, and stereoselective synthesis of allylic thioethers has been reported under transition-metal-free and oxidant-free conditions. researchgate.net By carefully controlling the electrode potential, specific functional groups can be targeted, allowing for precise control over the reaction. researchgate.net

Table 2: Emerging Synthetic Techniques for this compound

Technique Underlying Principle Potential Application
Photochemistry Use of light to initiate chemical reactions. nih.govacs.org Thiol-free synthesis of the thioether moiety. nih.govacs.org
Electrochemistry Use of electrical current to drive chemical reactions. researchgate.net Regio- and stereoselective formation of the allylic thioether. researchgate.net
Flow Chemistry Performing reactions in a continuous stream. nih.govresearchgate.net Enhanced safety, scalability, and process control. nih.govresearchgate.net

Computational Design and Predictive Modeling for New Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern organic synthesis. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and design new catalysts. For this compound, computational studies could be employed to design more efficient and selective catalysts for its synthesis.

For example, the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate has been investigated using quantum chemical calculations, revealing a different reaction pathway than previously thought. mdpi.com Similar studies on the formation of this compound could provide valuable insights into the reaction mechanism and guide the development of improved synthetic methods. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis can be used to predict the pharmacokinetic properties of derivatives of the target compound, aiding in the design of new molecules with desired biological activities. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound, namely the polymerizable allyl group and the functional thioether linkage, make it an attractive building block for new materials. The allyl group can participate in polymerization reactions to form functional polymers. The presence of the phenylthio group can impart desirable properties to these materials, such as altered refractive index, thermal stability, or metal-coordinating capabilities.

Future research could explore the incorporation of this compound as a monomer in the synthesis of novel polymers. These polymers could find applications in areas such as coatings, adhesives, or as ligands for the preparation of new catalysts. The thioether moiety could also be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a handle for further functionalization and tuning of the material's properties.

Q & A

Q. Advanced Research Focus

  • Functional group modification : Replace the phenylthio moiety with other sulfur-based groups (e.g., sulfoxide or sulfone) to assess electronic effects on reactivity, as seen in patents on substituted sulfur derivatives .
  • Stereochemical variation : Introduce chiral centers via asymmetric catalysis (e.g., using (R)- or (S)-BINAP ligands) to evaluate enantioselective biological activity .
  • Bioisosteric replacement : Substitute the propenylamine chain with cyclopropane or fluorinated groups to enhance metabolic stability, inspired by studies on adamantane-based amines .

What are the key applications of this compound in heterocyclic chemistry?

Basic Research Focus
this compound serves as a precursor for thiophene- and pyrrole-containing heterocycles. For example:

  • Thiophene derivatives : The phenylthio group facilitates cyclization reactions to form thiophene rings under oxidative conditions, as demonstrated in 2-(5-phenylthiophen-2-yl)ethan-1-amine synthesis .
  • Pyrrole intermediates : The propenylamine chain can undergo [3+2] cycloadditions with nitriles to generate pyrrole scaffolds, relevant in medicinal chemistry .

How can researchers optimize Pd-catalyzed reactions involving this compound to minimize side products?

Q. Advanced Research Focus

  • Ligand screening : Test bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination, a common side reaction in allylic aminations .
  • Additive optimization : Use silver salts (e.g., Ag₂CO₃) to scavenge halide byproducts and enhance catalytic turnover .
  • In situ monitoring : Employ techniques like FT-IR or LC-MS to detect intermediates and adjust reaction parameters dynamically .

What are the stability and handling considerations for this compound under laboratory conditions?

Q. Basic Research Focus

  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioether group .
  • Decomposition pathways : Thermal degradation above 100°C may release toxic H₂S; use fume hoods and Schlenk techniques for high-temperature reactions .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent sulfoxide/sulfone formation unless intentional .

How does the phenylthio group influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Focus
The phenylthio moiety acts as a directing group, enhancing nucleophilic attack at the β-position of the ethyl chain. For example:

  • SN² reactions : The sulfur atom stabilizes transition states via lone-pair donation, facilitating substitutions with alkyl halides .
  • Radical reactions : Under UV light, the C–S bond undergoes homolytic cleavage, enabling radical coupling with alkenes .

What computational tools are recommended for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., amine receptors) .
  • ADMET prediction : Employ SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
  • QSAR modeling : Train models on PubChem bioassay data (e.g., AID 1494) to correlate structural features with activity .

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